1H-Imidazole, 5-methyl-1-(1-methylethyl)-
Overview
Description
1H-Imidazole, 5-methyl-1-(1-methylethyl)-, also known as 5-Me-1-iso-propylimidazole, is a heterocyclic organic compound with the molecular formula C8H12N2. It is widely used in the field of organic chemistry due to its unique properties and versatile applications.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-ropylimidazole is not well understood, but it is believed to act as a proton acceptor due to the presence of the imidazole ring. It may also act as a nucleophile due to the presence of the methyl group on the nitrogen atom.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-ropylimidazole. However, it has been reported to have antimicrobial activity against various microorganisms, including bacteria and fungi. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Advantages and Limitations for Lab Experiments
One advantage of using 1H-Imidazole, 5-methyl-1-(1-methylethyl)-ropylimidazole in lab experiments is its high stability and low toxicity. It is also readily available and relatively inexpensive. However, one limitation is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research and development of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-ropylimidazole. One area of interest is its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of interest is its use as a catalyst for various chemical reactions, including asymmetric synthesis. Additionally, further studies are needed to better understand the mechanism of action and biochemical and physiological effects of 1H-Imidazole, 5-methyl-1-(1-methylethyl)-ropylimidazole.
Scientific Research Applications
1H-Imidazole, 5-methyl-1-(1-methylethyl)-ropylimidazole has several scientific research applications, including its use as a ligand in coordination chemistry, as a building block in organic synthesis, and as a catalyst in various chemical reactions. It is also used as a corrosion inhibitor, a fungicide, and a stabilizer for polymeric materials. In addition, 1H-Imidazole, 5-methyl-1-(1-methylethyl)-ropylimidazole has been used as a model compound for studying the mechanism of action of imidazole-based drugs.
properties
IUPAC Name |
5-methyl-1-propan-2-ylimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6(2)9-5-8-4-7(9)3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGPINPKKUALLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710935 | |
Record name | 5-Methyl-1-(propan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole, 5-methyl-1-(1-methylethyl)- | |
CAS RN |
89290-98-2 | |
Record name | 5-Methyl-1-(propan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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